An In-depth Technical Guide to the Physicochemical Properties of 2-Dodecylhexadecyl-D-xylopyranoside
An In-depth Technical Guide to the Physicochemical Properties of 2-Dodecylhexadecyl-D-xylopyranoside
Foreword: Understanding the Molecular Architecture and its Implications
2-Dodecylhexadecyl-D-xylopyranoside is a non-ionic surfactant that stands at the intersection of renewable chemistry and advanced material science. Its unique structure, featuring a hydrophilic D-xylose headgroup derived from hemicellulose and a highly branched, lipophilic tail, imparts a distinct set of physicochemical properties. This guide provides a comprehensive exploration of these properties, offering both theoretical underpinnings and practical experimental frameworks for researchers, scientists, and drug development professionals. The branched nature of the C28 alkyl chain, a "Guerbet" alcohol derivative, results in a larger cross-sectional area compared to its linear counterparts. This steric hindrance influences micellar packing, crystal formation, and ultimately, the surfactant's performance in various applications. Throughout this guide, we will delve into the causality behind its behavior, grounding our discussion in established principles of colloid and surface science.
Molecular Identity and Core Physicochemical Parameters
The fundamental characteristics of 2-Dodecylhexadecyl-D-xylopyranoside are summarized below. These parameters form the basis for understanding its behavior in solution and at interfaces.
| Property | Value / Description | Source |
| CAS Number | 446264-03-5 | [1] |
| Molecular Formula | C₃₃H₆₆O₅ | [1] |
| Molecular Weight | 542.87 g/mol | [1] |
| Appearance | Colourless Waxy Solid | [1] |
| IUPAC Name | (2R,3R,4S,5R)-2-(2-Dodecylhexadecyloxy)tetrahydro-2H-pyran-3,4,5-triol | [1] |
| Structure | A D-xylopyranoside ring linked via a glycosidic bond to a C28 branched-chain (Guerbet) alcohol. | [1] |
| General Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), Methanol (MeOH).[1] |
Structural Representation
The molecular structure dictates the amphiphilic nature of this surfactant.
Caption: Molecular structure of 2-Dodecylhexadecyl-D-xylopyranoside.
Self-Assembly in Aqueous Media: The Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers spontaneously assemble into micelles.[2] This is a critical parameter as it dictates the onset of many of the surfactant's useful properties, such as solubilization and detergency. For 2-Dodecylhexadecyl-D-xylopyranoside, with its large hydrophobic tail, the CMC is expected to be very low. The critical micelle concentration is known to decrease as the number of carbon atoms in the hydrophobic moiety increases to about 16.[3] Given the C28 branched chain, the CMC will likely be in the micromolar range.
Experimental Determination of CMC by Surface Tensiometry
This method relies on the principle that below the CMC, the surface tension of a solution decreases with increasing surfactant concentration. Once micelles form, the surface becomes saturated, and the surface tension remains relatively constant.[2]
Workflow for CMC Determination by Surface Tensiometry
Caption: Workflow for determining the CMC using surface tensiometry.
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 2-Dodecylhexadecyl-D-xylopyranoside (e.g., 10 mM) in deionized water. Gentle heating may be required for initial dissolution.
-
Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations both below and above the anticipated CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer at a constant temperature.[4]
-
Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The plot will show two linear regions. The point of intersection of these lines is the CMC.[4]
Aggregation Behavior: Micelle Size and Polydispersity
Above the CMC, 2-Dodecylhexadecyl-D-xylopyranoside forms aggregates, or micelles. The size and shape of these micelles are crucial for applications such as drug solubilization. Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution.[5] For surfactants, it provides the hydrodynamic radius of the micelles.
Micelle Size Determination by Dynamic Light Scattering (DLS)
Protocol:
-
Sample Preparation: Prepare a solution of the surfactant at a concentration significantly above the determined CMC (e.g., 10x CMC) in a suitable buffer. Filter the solution through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and other particulates.
-
Instrument Setup: Place the filtered solution in a clean cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Data Acquisition: The instrument's laser illuminates the sample, and the fluctuations in the scattered light intensity are measured over time.[6] These fluctuations are related to the Brownian motion of the micelles.
-
Data Analysis: An autocorrelation function is generated from the intensity fluctuations. This function is then used to calculate the diffusion coefficient of the micelles, and subsequently, the hydrodynamic radius is determined using the Stokes-Einstein equation.[7]
Expected Outcome: Due to the bulky, branched hydrophobic tail, the micelles of 2-Dodecylhexadecyl-D-xylopyranoside are likely to be spherical and have a relatively large hydrodynamic radius. The branching may also lead to a lower aggregation number compared to linear-chain surfactants of similar molecular weight, as steric hindrance can limit the number of monomers that can pack into a single micelle.
Solubility Profile
The solubility of a surfactant is a key determinant of its utility. While generally soluble in several organic solvents, its aqueous solubility is of primary interest for most applications.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.[8]
-
Sample Preparation: Add an excess amount of 2-Dodecylhexadecyl-D-xylopyranoside to a known volume of the aqueous medium (e.g., deionized water or a specific buffer) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Cease agitation and allow any undissolved solid to sediment. For colloidal solutions, centrifugation is necessary to separate the dispersed phase.
-
Sampling and Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved surfactant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
Thermotropic Behavior: Liquid Crystalline Phases
Many alkyl glycosides, particularly those with long alkyl chains, exhibit thermotropic liquid crystalline behavior, meaning they form ordered phases upon changes in temperature.[11] The introduction of branching in the alkyl chain is known to influence these properties, often stabilizing lamellar or bicontinuous cubic phases.[12]
Investigation of Thermotropic Properties:
-
Differential Scanning Calorimetry (DSC): DSC can be used to identify the temperatures at which phase transitions occur. Endothermic peaks in a DSC thermogram correspond to transitions from a more ordered to a less ordered state (e.g., crystal to liquid crystal, or liquid crystal to isotropic liquid).[13]
-
Polarized Optical Microscopy (POM): POM is used to visualize the textures of the different liquid crystalline phases. Each phase (e.g., smectic, hexagonal, cubic) has a characteristic texture when viewed under cross-polarized light, allowing for their identification.[13]
For 2-Dodecylhexadecyl-D-xylopyranoside, it is plausible that it forms a smectic A phase, which is common for single-tailed carbohydrate-based surfactants.[14]
Hydrophilic-Lipophilic Balance (HLB)
Synthesis and Purification
The synthesis of alkyl β-D-xylopyranosides is typically achieved through glycosylation reactions. The Koenigs-Knorr reaction is a classical and effective method.
Synthetic Workflow
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